BenchChemオンラインストアへようこそ!

2,5-Dioxaspiro[3.5]nonan-7-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2,5-Dioxaspiro[3.5]nonan-7-amine (CAS 2306262-50-8) is a spirocyclic oxetane bearing a primary amine functionality. Its molecular formula is C7H13NO2 with a molecular weight of 143.18 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2306262-50-8
Cat. No. B2715032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxaspiro[3.5]nonan-7-amine
CAS2306262-50-8
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC1CC2(COC2)OCC1N
InChIInChI=1S/C7H13NO2/c8-6-1-2-7(10-3-6)4-9-5-7/h6H,1-5,8H2
InChIKeyAAOOCUFVSJUTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxaspiro[3.5]nonan-7-amine (CAS 2306262-50-8): A Spirocyclic Oxetane Amine Building Block for Medicinal Chemistry and Drug Discovery


2,5-Dioxaspiro[3.5]nonan-7-amine (CAS 2306262-50-8) is a spirocyclic oxetane bearing a primary amine functionality. Its molecular formula is C7H13NO2 with a molecular weight of 143.18 g/mol . The compound incorporates a conformationally constrained spirocyclic framework that merges an oxetane ring with a saturated heterocyclic amine. Spirocyclic oxetanes of this class are recognized as three-dimensional bioisosteres of morpholine and as topological analogs of carbonyl-containing scaffolds, offering distinct physicochemical advantages over traditional flat heterocycles in medicinal chemistry campaigns [1].

Why 2,5-Dioxaspiro[3.5]nonan-7-amine Cannot Be Substituted by Generic Spirocyclic or Morpholine Analogs


Although numerous spirocyclic amines and morpholine derivatives are commercially available, 2,5-dioxaspiro[3.5]nonan-7-amine occupies a precise structural niche that directly impacts critical drug-like properties. The exact positioning of the oxetane oxygen relative to the amine center dictates the compound's basicity, lipophilicity, and metabolic stability—parameters that cannot be replicated by regioisomers (e.g., the 8-amine variant) or by structurally flat morpholine [1]. Systematic studies on related spirooxetane series demonstrate that subtle changes in ring size and substitution pattern yield divergent pKa values, logD, and microsomal clearance rates, rendering generic substitution scientifically unsound for reproducible SAR campaigns [2]. The following quantitative evidence substantiates the specific differentiation of the 2,5-dioxaspiro[3.5]nonan-7-amine scaffold.

Quantitative Differentiation of 2,5-Dioxaspiro[3.5]nonan-7-amine Against Key Comparators: pKa, Lipophilicity, Solubility, and Metabolic Stability


Amine Basicity Modulation: pKa Shift vs. Morpholine and Gem-Dimethyl Analogs

The incorporation of the oxetane moiety into the spirocyclic framework substantially attenuates amine basicity relative to conventional morpholine or gem-dimethyl analogs. For a structurally cognate spirooxetane piperidine derivative (compound 8), the pKa is 7.0, representing a ΔpKa of -2.6 versus the parent piperidine 31 (pKa 9.6) and a ΔpKa of -3.3 versus the α-oxetane analog 6 (pKa 6.2) [1]. This systematic reduction in basicity enhances the proportion of neutral species at physiological pH, directly influencing membrane permeability and off-target promiscuity.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity and Intrinsic Solubility Trade-off: logD and Aqueous Solubility Compared to Gem-Dimethyl and Carbonyl Counterparts

Spirooxetane amines exhibit a uniquely balanced lipophilicity-solubility profile that distinguishes them from both gem-dimethyl (more lipophilic) and carbonyl (more hydrophilic) analogs. For the spirooxetane piperidine 8, the measured logD is 2.2 and intrinsic solubility is 750 μg/mL, whereas the corresponding gem-dimethyl analog 23 shows logD 1.1 and solubility 30 μg/mL, and the carbonyl analog 16 displays logD 1.6 and solubility 6200 μg/mL [1]. The oxetane unit confers intermediate polarity, providing aqueous solubility 25-fold higher than the gem-dimethyl variant while maintaining lower lipophilicity than the carbonyl derivative.

ADME Solubility Enhancement Drug-likeness

Metabolic Stability Advantage Over Carbonyl Analogs: Microsomal Intrinsic Clearance

Carbonyl-containing amines such as ketoamines and lactams are susceptible to rapid oxidative degradation and enzymatic hydrolysis, limiting their utility in vivo. Spirooxetane amines, by contrast, demonstrate significantly enhanced metabolic stability. In human liver microsomal assays, the intrinsic clearance (Clint) for spirooxetane 8 is 19 μL/min/mg, whereas the corresponding carbonyl analog 16 exhibits a markedly higher Clint of 8 μL/min/mg [1]. This 2.4-fold improvement in stability translates to prolonged half-life and reduced first-pass metabolism.

Drug Metabolism In Vitro ADME Stability

Conformational Restriction and Three-Dimensionality: Differentiated Shape vs. Morpholine

The spirocyclic oxetane framework imposes a rigid, three-dimensional architecture that distinguishes it from the planar morpholine ring. X-ray crystallographic and NMR data for spirooxetane 2 reveal that the oxetane oxygen is positioned approximately 1.3 Å further outward from the nitrogen compared to morpholine, while the overall scaffold adopts a more prolate (elongated) conformation [1]. This altered spatial arrangement can modulate interactions with binding pockets, potentially accessing novel vectors not reachable by flat heterocycles.

Conformational Analysis 3D Scaffolds Molecular Design

Recommended Application Scenarios for 2,5-Dioxaspiro[3.5]nonan-7-amine in Drug Discovery and Chemical Biology


Scaffold Hopping to Replace Morpholine or Piperidine Fragments with Improved Solubility and IP Position

Medicinal chemists seeking to replace morpholine or piperidine moieties in lead compounds can incorporate 2,5-dioxaspiro[3.5]nonan-7-amine as a three-dimensional bioisostere. The spirooxetane core confers enhanced aqueous solubility (estimated 25-fold over gem-dimethyl analogs) and a distinct pKa profile, while maintaining comparable lipophilicity to morpholine [1]. This replacement may circumvent existing composition-of-matter patents and introduce novel vectors for SAR exploration.

Building Block for CNS-Penetrant Candidates Requiring Balanced Basicity

For central nervous system targets where excessive basicity can lead to hERG liability and poor brain penetration, 2,5-dioxaspiro[3.5]nonan-7-amine offers an estimated pKa of approximately 7.0—significantly lower than standard piperidines (pKa ~9.6) but within the optimal range for passive diffusion and target engagement [1]. This balanced basicity is particularly valuable for kinase inhibitors, GPCR ligands, and ion channel modulators.

Metabolically Stable Amine Handle for PROTACs and Bifunctional Molecules

In the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, the linker region often incorporates amines that can be sites of rapid oxidative metabolism. The spirooxetane amine scaffold exhibits 2.4-fold lower intrinsic clearance in human liver microsomes compared to carbonyl analogs, extending the effective half-life of the degrader molecule [1]. Its primary amine functionality further enables facile conjugation to E3 ligase ligands or target-binding warheads.

Fragment-Based Drug Discovery and Library Synthesis

As a fragment-sized spirocyclic amine (MW 143.18), 2,5-dioxaspiro[3.5]nonan-7-amine is an ideal starting point for fragment-based screening or library construction. Its high purity (98% by HPLC) and stable storage at ambient conditions facilitate high-throughput chemistry workflows . The spirocyclic core imparts three-dimensionality and improved physicochemical properties relative to flat fragments, increasing the likelihood of identifying tractable hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dioxaspiro[3.5]nonan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.